molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B131933
CAS No.: 63744-22-9
M. Wt: 276.92 g/mol
InChI Key: UQCZZGIPIMJBCL-UHFFFAOYSA-N
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Patent
US06919340B2

Procedure details

A solution of 1.00 equivalents (eq.) of 3,5-dibromo-2-aminopyrazine 1 in ethanol is treated with 2.00 eq. of α-bromoaldehyde 2 at room temperature (RT) and heated for 48 hours (hr). The solvent is removed under reduced pressure and the residue is triturated with diethyl ether and filtered to give the HBr salt 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromoaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[CH2:10](O)[CH3:11]>>[Br:8][C:6]1[N:7]=[C:2]([Br:1])[C:3]2[N:4]([CH:10]=[CH:11][N:9]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
α-bromoaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 48 hours (hr)
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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